Cas no 53179-13-8 (Pirfenidone)

Pirfenidone 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-1-phenylpyridin-2(1H)-one
- Pirfenidone
- 5-Methyl-N-phenyl-2-
- 5-METHYL-N-PHENYL-2-1H-PYRIDONE
- 5-Methyl-N-phenyl-2-1H-pyridone [Pirfenidone]
- AMR69
- 5-METHYL-1-PHENYL-1H-PYRIDIN-2-ONE
- 5-METHYL-1-PHENYL-2(1H)-PYRIDINONE
- 5-methyl-1-phenyl-2(1h)-pyridon
- 5-METHYL-1-PHENYL-2-(1H)-PYRIDONE
- 5-methyl-1-phenyl-2-pyridone
- 5-methyl-1-phenyl-pyridin-2-one
- 5-Methyl-1-phenylpyridine-2(1H)-one
- amr-69
- Pirfenidone also see 5-Methyl-1-Phenyl-2(1H)-Pyridinone
- S-7701
- TORASEMIDETECHPIRFENIDONE
- Esbriet
- Deskar
- Pirfenidonum
- Pirfenidona
- Pirespa
- AMR 69
- Pirfenidone [USAN:INN]
- 5-methyl-1-phenyl-2-pyridinone
- Pirfenidonum [INN-Latin]
- Pirfenidona [INN-Spanish]
- 2(1H)-Pyridinone, 5-methyl-1-phenyl-
- 5-Methyl-1-phenyl-2(1H)-pyridone
- 5-methyl-1-phenylpyridin-2-one
- D7NLD2JX7U
- ISWRGOKTTBVCFA-UHFF
- AB07515
- Pirfenidone- Bio-X
- J-523979
- Esbriet (TN)
- FT-0602686
- Tox21_500907
- HY-B0673
- DB04951
- NCGC00015806-06
- PIRFENIDONE (EP MONOGRAPH)
- s2907
- EN300-7366392
- FT-0672092
- Pirfenidone (JAN/USAN/INN)
- DTXSID4045183
- PIRFENIDONE [EMA EPAR]
- NCGC00015806-04
- 2(1H)-Pyridone, 5-methyl-1-phenyl-
- Tox21_110225_1
- CCG-204989
- Tox21_110225
- EU-0100907
- HMS3651P08
- PIRFENIDONE [VANDF]
- NCGC00015806-01
- PIRFENIDONE [MART.]
- SMR000326900
- NCGC00015806-02
- NCGC00015806-17
- PIRFENIDONE [JAN]
- PIRFENIDONE [EP MONOGRAPH]
- NCGC00024992-01
- SY034783
- D01583
- HMS3262F16
- 5-21-07-00197 (Beilstein Handbook Reference)
- Pirfenidonum (INN-Latin)
- SCHEMBL4708
- Lopac0_000907
- Lopac-P-2116
- ESBRIET COMPONENT PIRFENIDONE
- NCGC00024992-02
- MLS000860042
- Pirfenidone, European Pharmacopoeia (EP) Reference Standard
- Pirfenidona (INN-Spanish)
- Pirfenidone; 5-Methyl-N-phenyl-2-1H-pyridone
- SR-01000076061-3
- NCGC00015806-03
- NCGC00015806-05
- NSC748456
- 5-METHYL-1-PHENYL-1,2-DIHYDROPYRIDIN-2-ONE
- NSC 748456
- NCGC00024992-03
- L04AX05
- BDBM50005201
- CAS-53179-13-8
- PIRFENIDONE [ORANGE BOOK]
- MFCD00866047
- CHEMBL1256391
- NSC-748456
- KS-5041
- S-7701,AMR-69
- Pirfenidonum (Latin)
- PIRFENIDONE [WHO-DD]
- PIRFENIDONE [INN]
- BCP04473
- NCGC00261592-01
- Pirfenidone, >=97% (HPLC)
- PIRFENIDONE [USAN]
- HMS3412G13
- BM164275
- UNII-D7NLD2JX7U
- SW220156-1
- Bio1_000886
- 1-phenyl-5-methyl-2-pyridinone
- 5-Methyl-N-phenyl-2-1H-pyridone-d5(pirfenidone-d5)
- SR-01000076061-1
- HSDB 8340
- HMS3267I06
- PIRFENIDONE (MART.)
- SDCCGSBI-0050882.P002
- PIRFENIDONE [MI]
- HMS2234G24
- SR-01000076061
- HMS3676G13
- Tocris-1093
- DTXCID2025183
- Bio1_001375
- P1871
- BRN 1526549
- Bio1_000397
- Pirfenidone(AMR69)
- HMS3372A08
- P 2116
- BRD-K96862998-001-09-8
- 53179-13-8
- AKOS006273697
- AM84939
- Q2060696
- F-647
- A829431
- GTPL7532
- AC-6797
- CHEBI:32016
- Prfendone
- PIRFENIDONE COMPONENT OF ESBRIET
- Tox21 110225
- LP00907
- BRD-K96862998-001-03-1
- NS00001642
- BRD-K96862998-001-15-5
- S-7701,AMR-69 , S-7701 , AMR69
- Pirfenidone(AMR69)?
- BRD-K96862998-001-14-8
-
- MDL: MFCD00866047
- インチ: 1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3
- InChIKey: ISWRGOKTTBVCFA-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])=C([H])N1C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 1526549
計算された属性
- せいみつぶんしりょう: 185.084064g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 185.084064g/mol
- 単一同位体質量: 185.084064g/mol
- 水素結合トポロジー分子極性表面積: 20.3Ų
- 重原子数: 14
- 複雑さ: 285
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- Stability Shelf Life: Stable under recommended storage conditions.
- 色と性状: Powder
- 密度みつど: 1.137
- ゆうかいてん: 107.0 to 111.0 deg-C
- ふってん: 329°C at 760 mmHg
- フラッシュポイント: 152.7 ºC
- 屈折率: 1.592
- ようかいど: DMSO: ≥10 mg/mL, soluble
- PSA: 22.00000
- LogP: 2.14590
Pirfenidone セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36
- RTECS番号:UV1148200
-
危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:S36
Pirfenidone 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pirfenidone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB307359-1 g |
5-Methyl-1-phenyl-2-pyridinone, 97%; . |
53179-13-8 | 97% | 1 g |
€93.80 | 2023-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1871-100mg |
Pirfenidone |
53179-13-8 | 98.0%(GC) | 100mg |
¥330.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1871-100mg |
Pirfenidone |
53179-13-8 | 98.0%(GC) | 100mg |
¥330.0 | 2022-06-10 | |
AstaTech | 63596-10/G |
PIRFENIDONE |
53179-13-8 | 97% | 10g |
$99 | 2023-09-16 | |
ChemScence | CS-2905-10g |
Pirfenidone |
53179-13-8 | 99.95% | 10g |
$76.0 | 2022-04-27 | |
Ambeed | A196927-10g |
5-Methyl-1-phenylpyridin-2(1H)-one |
53179-13-8 | 98% | 10g |
$50.0 | 2025-02-20 | |
Key Organics Ltd | KS-5041-10MG |
Pirfenidone |
53179-13-8 | >97% | 10mg |
£51.00 | 2025-02-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9822-50mg |
Pirfenidone |
53179-13-8 | 98% | 50mg |
¥1622.00 | 2023-09-09 | |
Ambeed | A196927-250mg |
5-Methyl-1-phenylpyridin-2(1H)-one |
53179-13-8 | 98% | 250mg |
$9.0 | 2024-05-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2386-50mg |
Pirfenidone |
53179-13-8 | 99.93% | 50mg |
¥ 389 | 2023-09-07 |
Pirfenidone サプライヤー
Pirfenidone 関連文献
-
Eliezer Falb,Konstantin Ulanenko,Andrey Tor,Ronen Gottesfeld,Michal Weitman,Michal Afri,Hugo Gottlieb,Alfred Hassner Green Chem. 2017 19 5046
-
Haruko Takahashi,Yutaka Kikuchi Biomater. Sci. 2021 9 4448
-
Chenxi Gu,Wei Li,Qing Ju,Han Yao,Lisheng Yang,Baijiao An,Wenhao Hu,Xingshu Li RSC Adv. 2022 12 14492
-
4. Ru-Catalyzed C–H alkenylation on the arene ring of pirfenidone using pyridone as a directing groupRaziullah,Mohit Kumar,Ashfaq Ahmad,Himangsu Sekhar Dutta,Anushka Rastogi,Manoj Kumar Gangwar,Dipankar Koley Chem. Commun. 2022 58 3481
-
Jing Zhao,Yun Zhu,Zhuojin Li,Jiawei Liang,Yin Zhang,Siqi Zhou,Yixuan Zhang,Zhiwen Fan,Yonghua Shen,Yifeng Liu,Feng Zhang,Shanshan Shen,Guifang Xu,Lei Wang,Ying Lv,Shu Zhang,Xiaoping Zou Biomater. Sci. 2022 10 6614
-
Tiantian Zuo,Jun Zhang,Jie Yang,Rui Xu,Zongwei Hu,Zhihua Wang,Huizi Deng,Qi Shen Biomater. Sci. 2021 9 1872
-
Huajun Yu,Zhao Zhang,Hui Huang,Yajun Wang,Biyun Lin,Shang Wu,Jingyao Ma,Baoan Chen,Zhan He,Jun Wu,Zuguo Zhao,Haitao Zhang Food Funct. 2019 10 3198
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip 2020 20 3601
-
Jing Tang,Zhenbao Liu,Yue Zhang,Ling Wang,Dai Li,Jinsong Ding,Xuehua Jiang RSC Adv. 2015 5 30153
-
Maoling Yao,Maoru Sun,Congdi Chen,Liming Jin,Hongjun Yang,Yong Li,Shufan Yin RSC Med. Chem. 2023 14 1158
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Hydropyridines Pyridinones
- Pharmaceutical and Biochemical Products Medical Target Class
Pirfenidoneに関する追加情報
Pirfenidone (CAS No. 53179-13-8): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Pirfenidone (CAS No. 53179-13-8) is a small molecule drug with significant therapeutic potential, particularly in the treatment of fibrotic diseases. Known for its anti-fibrotic and anti-inflammatory properties, Pirfenidone has garnered attention in both clinical and research settings. This article delves into the chemical properties, mechanisms of action, therapeutic applications, and current market trends of Pirfenidone, providing a thorough understanding of its role in modern medicine.
The chemical name of Pirfenidone is 5-methyl-1-phenyl-2-(1H)-pyridone, and its molecular formula is C12H11NO. With a molecular weight of 185.23 g/mol, this compound exhibits a white to pale yellow crystalline appearance. Pirfenidone is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. Its unique structure contributes to its ability to modulate fibrotic pathways, making it a valuable asset in treating conditions like idiopathic pulmonary fibrosis (IPF).
One of the most frequently searched questions about Pirfenidone is, "How does Pirfenidone work?" The drug primarily functions by inhibiting the production of transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis. Additionally, Pirfenidone reduces the synthesis of collagen and other extracellular matrix components, thereby slowing the progression of fibrotic diseases. Its anti-inflammatory effects are mediated through the suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), further enhancing its therapeutic profile.
The therapeutic applications of Pirfenidone extend beyond IPF. Researchers are exploring its potential in treating other fibrotic conditions, such as liver fibrosis, kidney fibrosis, and even certain types of cancer. Clinical trials have shown promising results, particularly in reducing disease progression and improving patient outcomes. For instance, a 2023 study highlighted the efficacy of Pirfenidone in mitigating radiation-induced lung fibrosis, a common complication in cancer patients undergoing radiotherapy.
Market trends indicate a growing demand for Pirfenidone, driven by the increasing prevalence of fibrotic diseases and the lack of effective treatments. The global Pirfenidone market is projected to expand at a compound annual growth rate (CAGR) of 8.5% from 2023 to 2030. Key players in the pharmaceutical industry are investing heavily in research and development to explore new formulations and delivery methods, such as extended-release tablets and inhalation therapies, to enhance patient compliance and efficacy.
Another hot topic in the Pirfenidone discourse is its safety profile. Common side effects include nausea, fatigue, and photosensitivity, which are generally manageable with dose adjustments. However, patients and healthcare providers often search for "Pirfenidone side effects management" to optimize treatment plans. Recent advancements in pharmacogenomics aim to identify genetic markers that predict individual responses to Pirfenidone, paving the way for personalized medicine approaches.
In conclusion, Pirfenidone (CAS No. 53179-13-8) stands as a groundbreaking therapeutic agent with multifaceted applications in fibrotic diseases. Its unique mechanism of action, coupled with ongoing research and market growth, underscores its importance in modern healthcare. As scientists continue to unravel its full potential, Pirfenidone is poised to remain a cornerstone in the fight against fibrosis and related conditions.
53179-13-8 (Pirfenidone) 関連製品
- 13676-54-5(4,4'-Methylenebis(N-phenylmaleimide))
- 483-63-6(Crotamiton)
- 7300-91-6(N-(4-Hydroxyphenyl)maleimide)
- 1003-68-5(5-methyl-1,2-dihydropyridin-2-one)
- 13131-02-7(N-Phenylpyridin-2(1H)-one)
- 1020719-62-3(Pirfenidone-d5)
- 941-69-5(N-Phenylmaleimide)
- 2210-24-4(N-Phenylacrylamide)
- 694-85-9(1-Methyl-2-pyridone)
- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

